
tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.1935 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the bromination of 3,4-dihydroquinoxaline followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
化学反応の分析
Types of Reactions: tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In industry, this compound can be used in the production of materials with specific properties. For example, it may be used in the synthesis of polymers or other materials with desired chemical and physical characteristics .
作用機序
The mechanism of action of tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific applicationThe exact pathways involved would depend on the specific derivative and its intended use .
類似化合物との比較
- tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- tert-Butyl 5-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- tert-Butyl 5-iodo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate may exhibit different reactivity and properties due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s chemical behavior and interactions .
特性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC名 |
tert-butyl 5-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-8-7-15-11-9(14)5-4-6-10(11)16/h4-6,15H,7-8H2,1-3H3 |
InChIキー |
HNNGMRMIFPPBLR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


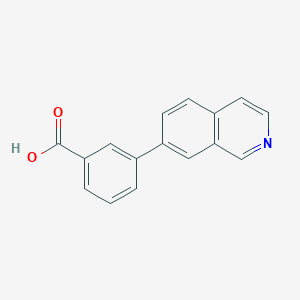
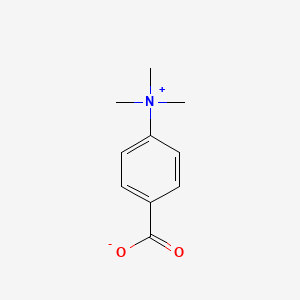
![2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2-methylaminoacetyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13891580.png)
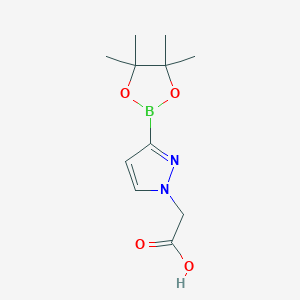
![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)

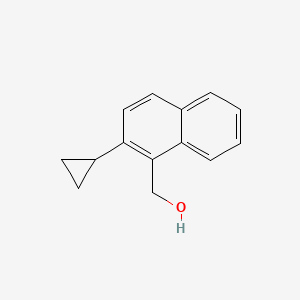

![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
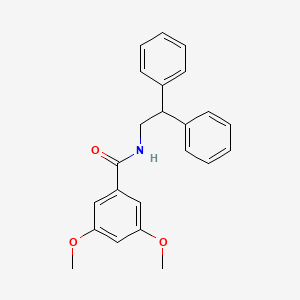
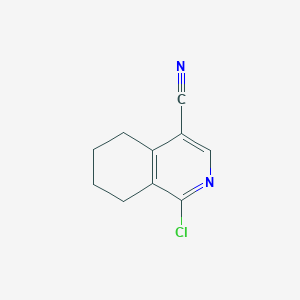
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)

![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)
